

EG00229 chemical structure and properties

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Compound of Interest

Compound Name: EG00229

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An In-depth Technical Guide to **EG00229**: A Neuropilin-1 Antagonist

EG00229 is a small molecule antagonist of the Neuropilin-1 (NRP1) receptor.^{[1][2]} It was the first small molecule ligand developed to inhibit the interaction between Vascular Endothelial Growth Factor A (VEGF-A) and NRP1.^{[3][4]} By selectively binding to the b1 domain of NRP1, **EG00229** allosterically blocks the binding of VEGF-A, thereby modulating downstream signaling pathways involved in angiogenesis, tumor progression, and immune response.^{[1][5]} This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **EG00229** for researchers and drug development professionals.

Chemical Structure and Properties

EG00229 is chemically identified as N2-[[3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]-L-arginine.^[2] The compound is often supplied as a trifluoroacetate salt.^{[1][6]}

Property	Value	Source
IUPAC Name	(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid; 2,2,2-trifluoroacetic acid	[7]
CAS Number	1018927-63-3 (for parent compound)	[2]
1210945-69-9 (for trifluoroacetate salt)	[6][8]	
Molecular Formula	C17H19N7O5S3 (parent compound)	[2]
C19H20F3N7O7S3 or C17H19N7O5S3.CF3CO2H (trifluoroacetate salt)	[6][8]	
Molecular Weight	497.57 g/mol (parent compound)	[2]
611.60 g/mol (trifluoroacetate salt)	[1][9]	
SMILES	<chem>O=S(C1=CC=CC2=NSN=C12)(NC3=C(C(N--INVALID-LINK--CCCN(C(N)=N)=O)SC=C3)=O</chem>	[2]
OC(=O)C(F)(F)F.NC(=N)NCCC--INVALID-LINK--C(O)=O (trifluoroacetate salt)	[8]	
InChI Key	ZWWMEDURALZMEV-NSHDSACASA-N (parent compound)	[2]

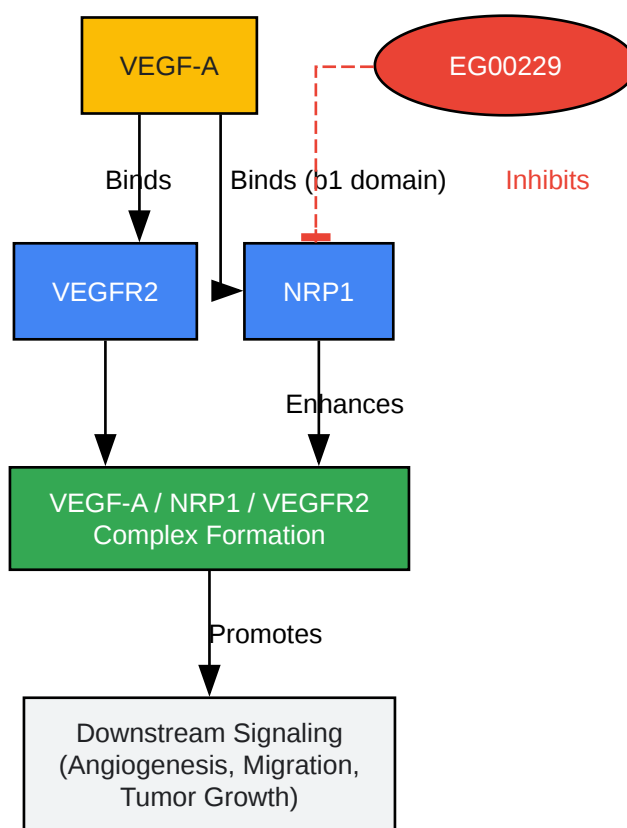
Purity	≥98% (HPLC)	[2][6]
Solubility	Soluble to 100 mM in DMSO and to 100 mM in 2eq. NaOH. Insoluble in H ₂ O.	[6][10]
Storage	Store at -20°C, sealed and away from moisture.	[1][2][6]

Pharmacological Profile

Mechanism of Action

EG00229 is a selective antagonist of the Neuropilin-1 (NRP1) receptor.[1] NRP1 is a co-receptor for various growth factors, most notably isoforms of VEGF-A.[5] The binding of VEGF-A's C-terminal domain to the b1 domain of NRP1 enhances the signaling cascade initiated by VEGF-A binding to its primary receptor, VEGFR2.[4] This enhanced signaling is crucial for angiogenesis and tumor development.[11]

EG00229 was specifically designed to interact with the VEGF-A binding pocket on the NRP1 b1 domain.[3][4] By occupying this site, it prevents the binding of VEGF-A to NRP1, thereby attenuating the potentiation of VEGFR2 signaling.[1][3] Importantly, **EG00229** does not affect the binding of VEGF-A to its primary receptors, VEGFR-1 and VEGFR-2.[1][2]



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Caption: EG00229 Mechanism of Action.

In Vitro and In Vivo Activity

EG00229 has demonstrated significant biological activity in a variety of experimental models. It inhibits VEGF-A binding, reduces downstream signaling, and affects cell behavior in vitro and in vivo.

Assay / Model	Cell Line / System	Endpoint	Result (IC50 / Effect)	Source
VEGF-A Binding	Purified NRP1 b1 domain	Inhibition of bt-VEGF-A binding	IC50 = 3 μ M	[1][8][9]
VEGF-A Binding	PAE/NRP1 cells	Inhibition of 125I-VEGF-A binding	IC50 = 8 μ M	[1][7][8]
VEGF-A Binding	HUVECs (express NRP1, VEGFR1, VEGFR2)	Inhibition of VEGF-A binding	IC50 = 23 μ M	[1][7][8]
VEGFR2 Phosphorylation	HUVECs	Inhibition of VEGF-A induced phosphorylation	34% max inhibition at 100 μ M	[7]
Cell Viability	A549 lung carcinoma cells	Reduction in cell viability (48h)	Significant reduction at 10-100 μ M	[1][8]
Cell Migration	HUVECs	Attenuation of VEGF-A induced migration	Significant reduction	[2][3]
Tumor Growth	NSG mice with ECS cells	Reduction in tumor growth and vascularization	Substantial reduction at 10 mg/kg (i.p.)	[1][8]

Beyond its anti-angiogenic effects, **EG00229** has been shown to block pro-tumorigenic M2 polarization in glioma-associated microglia and macrophages.[2] It also increases the chemosensitivity of A549 lung cancer cells to paclitaxel (Taxol).[2][12] More recently, it was found to inhibit the binding of the SARS-CoV-2 S1 protein to NRP1, a host factor for the virus.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the key experimental protocols used to characterize **EG00229**.

VEGF-A Binding Assay (Cell-Free)

This assay quantifies the ability of a compound to inhibit the interaction between VEGF-A and the purified extracellular domain of NRP1.

- Reagents: Purified recombinant NRP1 b1 domain, biotinylated VEGF-A (bt-VEGF-A), streptavidin-coated plates, assay buffer.
- Procedure:
 - Streptavidin-coated 96-well plates are incubated with bt-VEGF-A to allow for capture.
 - Unbound bt-VEGF-A is washed away.
 - The purified NRP1 b1 domain is pre-incubated with varying concentrations of **EG00229**.
 - The NRP1/**EG00229** mixture is added to the wells containing the captured bt-VEGF-A.
 - After incubation, the plate is washed to remove unbound NRP1.
 - The amount of bound NRP1 is quantified using an anti-NRP1 antibody conjugated to a detection enzyme (e.g., HRP) followed by the addition of a substrate.
 - The signal is read on a plate reader, and IC50 values are calculated from the dose-response curve.

Cell Viability Assay

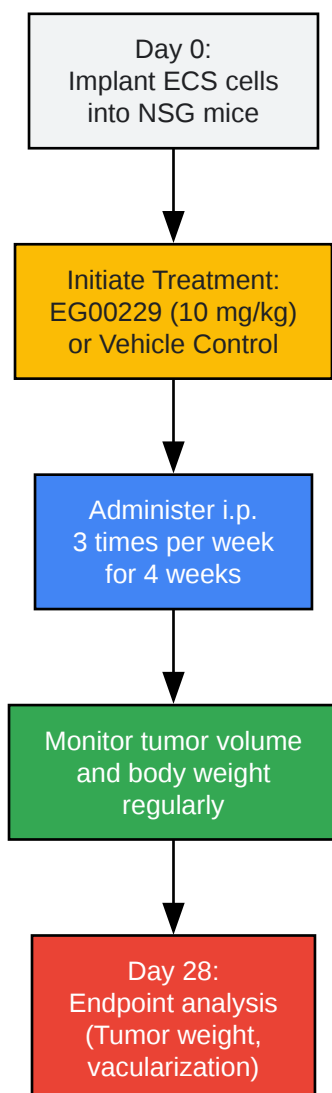
This protocol assesses the effect of **EG00229** on the viability of cancer cells.

- Cell Line: A549 human lung carcinoma cells.[8]
- Procedure:
 - A549 cells are seeded in 96-well plates and allowed to adhere overnight.

- The culture medium is replaced with fresh medium containing various concentrations of **EG00229** (e.g., 0-100 μ M).[8]
- Cells are incubated for a specified period, typically 48 hours.[1][8]
- Cell viability is measured using a standard method such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue).
- The absorbance or fluorescence is measured, and the percentage of viable cells relative to an untreated control is calculated.

In Vivo Tumor Growth Study

This protocol evaluates the efficacy of **EG00229** in a preclinical cancer model.



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Caption: Workflow for an In Vivo Tumor Xenograft Study.

- Animal Model: 6-week old female NOD scid IL2 receptor gamma chain knockout (NSG) mice.[8]
- Tumor Cell Implantation: Epidermal cancer stem cells (ECS) are implanted subcutaneously into the flanks of the mice.[8]
- Treatment Protocol:
 - Once tumors are established, mice are randomized into treatment and control groups.
 - The treatment group receives intraperitoneal (i.p.) injections of **EG00229** at a dose of 10 mg/kg.[8]
 - The control group receives vehicle injections.
 - Injections are administered three times per week for a duration of four weeks.[8]
- Endpoint Analysis:
 - Tumor growth is monitored regularly by caliper measurements.
 - At the end of the study, tumors are excised, weighed, and may be processed for histological analysis to assess vascularization.[1][8]

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